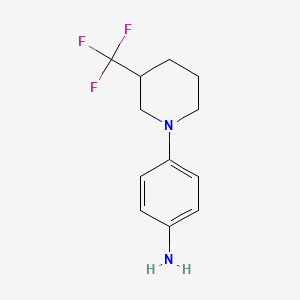

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-7-17(8-9)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJOJKMHNWAGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734898 | |

| Record name | 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395030-70-2 | |

| Record name | 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Coupling with Aniline: The final step involves coupling the trifluoromethyl-substituted piperidine with aniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogenation, metal hydrides

Substitution: Halogens, sulfonates

Major Products Formed

Oxidation: N-oxides, other oxidized derivatives

Reduction: Reduced aniline derivatives

Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline is C12H15F3N2, with a molecular weight of approximately 244.26 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological systems. The piperidine ring contributes to its basicity, allowing it to engage with various receptors in the body.

G Protein-Coupled Receptor Agonism

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities. Specifically, derivatives of this compound have been evaluated for their potential as G protein-coupled receptor (GPCR) agonists. These receptors play vital roles in numerous physiological processes, making them crucial targets in drug discovery.

Antiviral Activity

In a recent study, a series of compounds related to this compound were synthesized and tested for antiviral properties against several viruses, including H1N1 and herpes simplex virus (HSV-1). Some derivatives demonstrated promising antiviral activity with low IC50 values, indicating their potential utility in treating viral infections .

Case Study 1: GPCR Agonism

A study highlighted the interaction of this compound with specific GPCRs involved in metabolic disorders. The results indicated that modifications to the trifluoromethyl group could enhance receptor binding affinity and selectivity, suggesting avenues for developing more effective therapeutic agents.

Case Study 2: Antiviral Properties

In another investigation, derivatives of the compound were tested for their efficacy against influenza viruses. The findings revealed that certain modifications led to significantly improved antiviral activity, showcasing the compound's potential as a lead structure for antiviral drug development .

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on analogous structures.

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) Group: The -CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. For example, 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline (MW 273.30) is prioritized in drug synthesis due to these properties .

Methyl Substituents on Piperidine/Piperazine :

- Methyl groups on nitrogen atoms (e.g., 3-chloro-4-(4-methylpiperidin-1-yl)aniline) reduce basicity, which may influence receptor binding in drug candidates .

- Methylpiperazinyl derivatives (e.g., C₁₇H₂₈N₄O) introduce additional hydrogen-bonding sites, enhancing interactions with biological targets .

Halogen and Methoxy Modifications :

Biological Activity

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline, also known by its chemical identifier CAS No. 1395030-70-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and an aniline moiety. This unique structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃N₃ |

| Molecular Weight | 273.26 g/mol |

| CAS Number | 1395030-70-2 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group enhances the binding affinity of the compound to various biological targets, including:

- Receptor Binding : The compound shows potential as a ligand for neurotransmitter receptors, which could influence neurological pathways.

- Enzyme Inhibition : It may inhibit specific kinases or other enzymes involved in cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- The trifluoromethyl group has been shown to increase the potency of compounds in inhibiting cancer cell growth by modulating signaling pathways related to cell survival .

- Neuropharmacological Effects :

-

Antimicrobial Properties :

- Some studies have indicated that piperidine derivatives can exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Anticancer Agents : A recent investigation focused on piperidine derivatives demonstrated that certain modifications led to improved efficacy against various cancer types, suggesting that structural variations significantly impact biological outcomes .

- Neuroprotective Effects : Research highlighted the neuroprotective potential of trifluoromethyl-containing compounds in models of neurodegenerative diseases, indicating their role in enhancing cognitive function through receptor modulation .

Q & A

Q. What is the molecular structure and IUPAC name of 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline?

The compound has the molecular formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . Its IUPAC name is 4-[3-(trifluoromethyl)piperidin-1-yl]aniline , indicating a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, linked to an aniline moiety at the para position .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves nucleophilic aromatic substitution (SNAr) between 4-fluoro-nitrobenzene derivatives and 3-(trifluoromethyl)piperidine. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or other reducing agents (e.g., Fe/HCl). Reaction conditions (temperature, solvent) must optimize regioselectivity and minimize side reactions like over-reduction .

Q. How can the purity of this compound be assessed in a research setting?

Purity is evaluated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ ≈ 254 nm). Impurities such as unreacted intermediates (e.g., nitro precursors) or regioisomers are monitored. Quantitative analysis may employ calibration curves with reference standards .

Advanced Research Questions

Q. What challenges arise in introducing the trifluoromethyl group during synthesis, and how are they addressed?

The electron-withdrawing nature of -CF₃ can hinder nucleophilic substitution. Strategies include:

- Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Activating the aryl ring with electron-withdrawing groups (e.g., nitro) prior to substitution.

- Employing microwave-assisted synthesis to enhance reaction rates and yields .

Q. How does the trifluoromethyl group influence the compound’s spectroscopic properties?

- ¹⁹F NMR : The -CF₃ group appears as a singlet near δ -60 to -70 ppm.

- Mass Spectrometry : Characteristic fragmentation includes loss of NH₂ (m/z 227) and CF₃ (m/z 195).

- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ confirm the presence of -CF₃ .

Q. What computational methods are used to predict the compound’s reactivity or pharmacological activity?

- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic attack (e.g., the aniline NH₂ group).

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating -CF₃).

- QSAR Models : Relate structural features (e.g., logP, H-bond donors) to solubility or bioactivity .

Q. How do steric effects from the piperidine ring impact the compound’s applications in medicinal chemistry?

The piperidine ring introduces conformational rigidity , potentially enhancing binding affinity to targets like GPCRs or kinases. The trifluoromethyl group increases lipophilicity (logP ≈ 2.5), improving membrane permeability. However, steric hindrance may reduce solubility, requiring formulation optimization (e.g., salt formation or co-solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.